molecular formula C30H31FN2O B1662463 Siramesine CAS No. 147817-50-3

Siramesine

Cat. No. B1662463
M. Wt: 454.6 g/mol
InChI Key: XWAONOGAGZNUSF-UHFFFAOYSA-N
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Description

Siramesine (or Lu 28-179) is a sigma receptor agonist, selective for the σ2 subtype . It has been shown to produce anxiolytic and antidepressant effects in animal studies . It was developed by the pharmaceutical company H Lundbeck for the treatment of anxiety, although development was discontinued after clinical trials showed a lack of efficacy in humans .


Synthesis Analysis

Siramesine has been used in the construction of a metal organic framework-based nanoplatform for effective intracellular accumulation and pH-response siramesine release . The released drug induces lysosome membrane permeabilization, leading to lysosomal cathepsins leakage and then results in cell apoptosis .


Molecular Structure Analysis

The crystal structures of siramesine hydrochloride anhydrate a-form and siramesine hydrochloride monohydrate were determined . This structural information was used to explain the physicochemical properties of the two solid forms .


Chemical Reactions Analysis

Siramesine, as a lysosomotropic detergent, was confirmed to inhibit acid sphingomyelinase and trigger lysosomal cell death, which can kill cancer cells from the inside .


Physical And Chemical Properties Analysis

In the crystal structure of the monohydrate, each water molecule is hydrogen bonded to two chloride ions, and thus the water is relatively strongly bound in the crystal . Solubility and intrinsic dissolution rate of the anhydrate a-form and the monohydrate in aqueous media were investigated and both were found to be lower for the monohydrate compared to the anhydrate a-form .

Scientific Research Applications

Overcoming Multidrug Resistance in Cancer Therapy

  • Scientific Field : Oncology .
  • Summary of Application : Siramesine, a central nervous system drug, has been repurposed for antitumor research. A metal organic framework-based nanoplatform was constructed for effective intracellular accumulation and pH-response siramesine release .
  • Methods of Application : The drug is loaded into a metal organic framework nanoplatform. The released drug induces lysosome membrane permeabilization, leading to lysosomal cathepsins leakage and then results in cell apoptosis .
  • Results or Outcomes : The drug delivery system shows enhanced anticancer efficacy in vitro, which not only effectively kills cancer cells but also kills multidrug resistant cells .

Antifungal Agent

  • Scientific Field : Mycology .
  • Summary of Application : Siramesine has been identified as a novel antifungal agent. This novel indication was confirmed through in vitro testing using several yeast species and one mold .
  • Methods of Application : In vitro experimental tests were performed on the known Drugbank database using a seven-step procedure which includes machine learning and molecular docking .
  • Results or Outcomes : The results showed susceptibility of Candida species to siramesine with MIC at concentration 12.5 µg/mL. Siramesine was also effective against in vitro biofilm formation and already formed biofilm was reduced following 24 h treatment with a MBEC range of 50–62.5 µg/mL .

Prostate Cancer Treatment

  • Scientific Field : Oncology .
  • Summary of Application : Siramesine was found to be the most effective lysosomotropic agent at inducing LMP, increasing ROS, and inducing cell death in three different prostate cancer cell lines .
  • Methods of Application : The study did not provide specific methods of application or experimental procedures .
  • Results or Outcomes : Siramesine was also effective at increasing cell death in combination with the tyrosine kinase inhibitor, lapatinib .

Modulation of Ergosterol Biosynthesis

  • Scientific Field : Biochemistry .
  • Summary of Application : Siramesine has been found to modulate ergosterol biosynthesis in vitro, which indicates it is a potential target for its antifungal activity .
  • Methods of Application : The study used a docking study and found that siramesine may act as an antifungal with effect on ergosterol synthesis .
  • Results or Outcomes : The study found a loss of physiological ergosterol biosynthesis in Candida cells .

Induction of Oxidative Stress and Massive Lysosomal Permeabilization

  • Scientific Field : Biochemistry .
  • Summary of Application : Siramesine has been found to be an efficient inducer of alternative apoptosis through the induction of oxidative stress and massive lysosomal permeabilization .
  • Methods of Application : The study did not provide specific methods of application or experimental procedures .
  • Results or Outcomes : More efficient passage through the plasma membrane by highly hydrophobic ligands, such as siramesine, may thus explain the high potency of siramesine .

Safety And Hazards

According to the safety data sheet, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAONOGAGZNUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90163810
Record name Siramesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siramesine

CAS RN

147817-50-3
Record name Siramesine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147817-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Siramesine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147817503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Siramesine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Siramesine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90163810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIRAMESINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IX8CWR24V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

1′-[4-[1-(4-fluorophenyl)-1H-indole-3-yl]-1-butyl]-spiro[isobenzofuran-1(3H),4′-piperidine] (1.0 g, oil) and 2-propanole (15 ml) was stirred and heated until the oil was dissolved. Aqueous hydroiodic acid (1 ml, 57% HI) was added dropwise and crystals of the title compound was formed. More 2-propanole (10 ml) and hydrobromic acid (4 ml, 57% HI) was added to the suspension. The suspension was cooled on ice and the precipitate was filtered off and dried.
[Compound]
Name
2-propanole
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,530
Citations
C Heading - Current Opinion in Investigational Drugs (London …, 2001 - europepmc.org
Siramesine is a sigma2 opioid agonist under development by H Lundbeck as a potential treatment for anxiety 11678721. In March 1998, the compound was licensed to Forest …
Number of citations: 41 europepmc.org
MS Ostenfeld, M Høyer-Hansen, L Bastholm… - Autophagy, 2008 - Taylor & Francis
… siramesine destabilizes lysosomes is, however, unknown. Here, we show that siramesine … The rapid accumulation of siramesine into cancer cell lysosomes, its ability to destabilize …
Number of citations: 167 www.tandfonline.com
MS Ostenfeld, N Fehrenbacher, M Høyer-Hansen… - Cancer research, 2005 - AACR
Acquired resistance to classic caspase-mediated apoptosis is a common problem for the treatment of human cancer. Here, we show that siramesine, a novel σ-2 receptor ligand, …
Number of citations: 277 aacrjournals.org
M Hafner Česen, U Repnik, V Turk, B Turk - Cell Death & Disease, 2013 - nature.com
… In order to clarify the mechanism of siramesine-induced cell death, we have investigated the effect of siramesine on cell viability in several cell lines and thereafter selected HaCaT and …
Number of citations: 57 www.nature.com
L Groth-Pedersen, MS Ostenfeld, M Høyer-Hansen… - Cancer research, 2007 - AACR
… in mice to the cytotoxicity induced by siramesine, a sigma-2 … concentrations of vincristine and siramesine resulted in massive … Similar synergism was observed when siramesine was …
Number of citations: 243 aacrjournals.org
J Vlainić, O Jović, I Kosalec, O Vugrek, R Čož-Rakovac… - Molecules, 2021 - mdpi.com
… by which this is accomplished and how siramesine and other σ-2 ligands induce cytotoxicity … the possible action of siramesine. Here we show that siramesine, but not siramesine-related …
Number of citations: 6 www.mdpi.com
A Zimmermann, F Tian, HL De Diego… - Journal of …, 2009 - Elsevier
In this study the crystal structures of siramesine hydrochloride anhydrate α-form and siramesine hydrochloride monohydrate were determined, and this structural information was used to …
Number of citations: 14 www.sciencedirect.com
S Ma, ES Henson, Y Chen, SB Gibson - Cell death & disease, 2016 - nature.com
… that lysosome disrupting agent, siramesine and a tyrosine kinase … siramesine and lapatinib. Furthermore, we determined that FeCl3 levels were elevated in cells treated with siramesine …
Number of citations: 422 www.nature.com
SS Jensen, SA Petterson, B Halle, C Aaberg-Jessen… - BMC cancer, 2017 - Springer
… the lysosomotropic detergent siramesine on glioblastomas. … Effects of siramesine on migrating tumor cells were … Finally the effect of siramesine was investigated in an orthotopic mouse …
Number of citations: 24 link.springer.com
S Ma, RF Dielschneider, ES Henson, W Xiao… - PLoS …, 2017 - journals.plos.org
… The combination of siramesine, a lysosome disruptor, and … In this study, we determined that siramesine and lapatinib … alone or in combination with siramesine. This indicates that …
Number of citations: 145 journals.plos.org

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